molecular formula C14H18N4O2S B6779468 N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide

N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide

Cat. No.: B6779468
M. Wt: 306.39 g/mol
InChI Key: MOYAUDXEAGRHJO-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a thieno[3,2-c]pyran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the triazole ring through a cyclization reaction of appropriate precursors under acidic or basic conditions. The thieno[3,2-c]pyran ring can be synthesized via a cyclization reaction involving sulfur-containing reagents and appropriate carbonyl compounds. The final step involves the coupling of the triazole and thieno[3,2-c]pyran intermediates with a carboxamide group under controlled conditions, often using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thieno[3,2-c]pyran ring may contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s overall efficacy. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide
  • N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxamide
  • N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[2,3-c]pyran-2-carboxamide

Uniqueness

N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions further enhances its versatility and potential for scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-9(13-17-16-8-18(13)2)6-15-14(19)12-5-10-7-20-4-3-11(10)21-12/h5,8-9H,3-4,6-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYAUDXEAGRHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(S1)CCOC2)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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